molecular formula C12H16ClNO B2468052 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride CAS No. 187872-62-4

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2468052
CAS No.: 187872-62-4
M. Wt: 225.72
InChI Key: SKJMTPBBXRKXOJ-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl. It is a derivative of indene, a bicyclic aromatic hydrocarbon, and contains a methoxy group at the 5-position and an ethanamine side chain. This compound is often used in biochemical research and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindene, which is commercially available or can be synthesized from indene through methoxylation.

    Formation of Ethanamine Side Chain: The 5-methoxyindene undergoes a Friedel-Crafts alkylation reaction with ethylamine to introduce the ethanamine side chain.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 5-methoxyindene are reacted with ethylamine under controlled conditions.

    Purification: The product is purified through recrystallization or chromatography to ensure high purity.

    Hydrochloride Formation: The purified free base is then converted to its hydrochloride salt and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or secondary amines.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Serves as a probe in biochemical assays to study enzyme activities and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-methoxytryptamine hydrochloride: Another indole derivative with similar structural features.

    2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: A closely related compound with an indole core instead of an indene core.

Uniqueness

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is unique due to its indene core, which imparts distinct chemical and biological properties compared to indole derivatives. This uniqueness makes it valuable in specific research applications where indene-based compounds are preferred.

Properties

IUPAC Name

2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMTPBBXRKXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC=C2CCN)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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